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molecular formula C13H16O5 B8516341 Methyl 2,6-diethoxy-4-formylbenzoate

Methyl 2,6-diethoxy-4-formylbenzoate

Cat. No. B8516341
M. Wt: 252.26 g/mol
InChI Key: FULYBMKTULAVLU-UHFFFAOYSA-N
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Patent
US09283213B2

Procedure details

A mixture of methyl 2,6-diethoxy-4-formylbenzoate (950 mg, 3.8 mmol) and AlCl3 (1.0 g, 7.6 mmol) in anhydrous DCM (30 mL) was stirred at 10° C. for 5 minutes. The resulting mixture was poured into water (100 mL) followed by a standard aqueous/EtOAc workup. The residue was purified by column chromatography on silica gel (PE:EtOAc=10:1) to give Intermediate 8 as off-white solid (500 mg, yield 59%).
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:13]=[C:12]([CH:14]=[O:15])[CH:11]=[C:10]([O:16]CC)[C:5]=1[C:6]([O:8][CH3:9])=[O:7])[CH3:2].[Al+3].[Cl-].[Cl-].[Cl-].O.CCOC(C)=O>C(Cl)Cl>[CH2:1]([O:3][C:4]1[CH:13]=[C:12]([CH:14]=[O:15])[CH:11]=[C:10]([OH:16])[C:5]=1[C:6]([O:8][CH3:9])=[O:7])[CH3:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
C(C)OC1=C(C(=O)OC)C(=CC(=C1)C=O)OCC
Name
Quantity
1 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
was stirred at 10° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (PE:EtOAc=10:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC1=C(C(=O)OC)C(=CC(=C1)C=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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